molecular formula C10H16ClN3O5S B14640121 N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid CAS No. 56331-34-1

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid

Cat. No.: B14640121
CAS No.: 56331-34-1
M. Wt: 325.77 g/mol
InChI Key: NLPJHKPGWSDFME-UHFFFAOYSA-N
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Description

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, a chloroaniline moiety, and an acetamide group, all of which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-2-chloroanilino)ethyl]acetamide typically involves the reaction of 4-amino-2-chloroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and improve the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form corresponding aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(4-amino-2-chloroanilino)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitroanilino)ethylacetamide
  • N-(4-amino-2-bromoanilino)ethylacetamide
  • N-(4-amino-2-chloroanilino)propionamide

Uniqueness

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.

Properties

CAS No.

56331-34-1

Molecular Formula

C10H16ClN3O5S

Molecular Weight

325.77 g/mol

IUPAC Name

N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid

InChI

InChI=1S/C10H14ClN3O.H2O4S/c1-7(15)13-4-5-14-10-3-2-8(12)6-9(10)11;1-5(2,3)4/h2-3,6,14H,4-5,12H2,1H3,(H,13,15);(H2,1,2,3,4)

InChI Key

NLPJHKPGWSDFME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=C(C=C(C=C1)N)Cl.OS(=O)(=O)O

Origin of Product

United States

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